molecular formula C12H23NO3 B8030192 trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

Cat. No.: B8030192
M. Wt: 229.32 g/mol
InChI Key: FBDBUQWAAYRPBZ-BXKDBHETSA-N
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Description

trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and two methyl groups attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate as a starting material, which is then subjected to various chemical reactions to introduce the desired functional groups.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used to substitute the tert-butyl group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone may regenerate the hydroxy group.

Scientific Research Applications

Chemistry: In chemistry, trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. It could be used in the design of new medications targeting specific diseases or conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine ring play crucial roles in its activity. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
  • tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Uniqueness: trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is unique due to the specific arrangement of its functional groups. The presence of both a hydroxy group and two methyl groups on the piperidine ring, along with the tert-butyl group, gives it distinct chemical and physical properties. These features make it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDBUQWAAYRPBZ-BXKDBHETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1(C)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@]1(C)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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